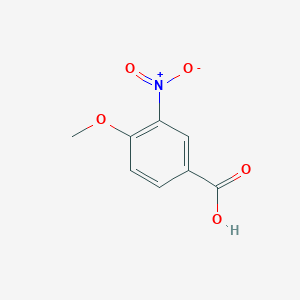

4-Methoxy-3-nitrobenzoic acid

Descripción general

Descripción

4-Methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a substituted nitrobenzoic acid, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a nitro group (-NO2) at the third position on the benzene ring. This compound is commonly used as a reagent in proteomics and organic synthesis research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acidThe reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve the continuous flow nitration process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium hydroxide.

Esterification: Methanol, sulfuric acid.

Major Products:

Reduction: 4-Methoxy-3-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl 4-methoxy-3-nitrobenzoate.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

4-Methoxy-3-nitrobenzoic acid serves as a versatile reagent in organic synthesis. It is primarily used for:

- Synthesis of BIPHEP-1-OMe : This compound acts as a precatalyst for the reductive coupling of butadiene to aldehydes, facilitating complex organic reactions .

- Production of Antineoplaston A10 Analogues : It has been explored as a potential antitumor agent, particularly in the development of aniline mustard analogues that exhibit cytotoxic properties against cancer cells .

Applications in Medicinal Chemistry

The compound is notable for its potential therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of this compound may have significant anti-cancer properties, making it a candidate for further pharmacological studies .

- Proteomics Research : As a reagent for proteomics, it aids in the study of protein interactions and modifications, enhancing our understanding of biological processes at the molecular level .

Case Studies and Research Findings

- Antitumor Studies :

- Organic Synthesis Innovations :

Mecanismo De Acción

The mechanism of action of 4-methoxy-3-nitrobenzoic acid involves its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and directing electrophilic substitution reactions to the meta position.

Methoxy Group: Acts as an electron-donating group, increasing the electron density on the aromatic ring and affecting the compound’s reactivity.

Carboxylic Acid Group: Participates in acid-base reactions and can form esters and amides.

Comparación Con Compuestos Similares

4-Methoxybenzoic Acid: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.

3-Nitrobenzoic Acid: Lacks the methoxy group, resulting in different electronic effects on the aromatic ring.

4-Nitrobenzoic Acid: Lacks the methoxy group and has different reactivity and applications.

Uniqueness: 4-Methoxy-3-nitrobenzoic acid is unique due to the presence of both the methoxy and nitro groups, which impart distinct electronic effects on the aromatic ring, influencing its reactivity and making it a valuable reagent in various chemical reactions and research applications .

Actividad Biológica

4-Methoxy-3-nitrobenzoic acid (CAS No. 89-41-8) is an aromatic compound with significant biological activity, primarily due to its structural characteristics that include a methoxy group and a nitro group on the benzene ring. This compound has been studied for its potential applications in various fields, including medicinal chemistry, due to its effects on different biological systems.

- Molecular Formula : CHNO

- Molecular Weight : 197.14 g/mol

- Appearance : Light yellow crystalline powder

- Melting Point : 139 to 141 °C

- Solubility : 0.24 g/100 mL in water at 15 °C

Antitumor Activity

This compound has been implicated in the synthesis of compounds with potential antitumor properties. Research indicates that derivatives of this compound, particularly aniline mustard analogues, exhibit significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may serve as a precursor for developing novel anticancer agents .

Enzyme Inhibition

Studies have shown that this compound can inhibit key enzymes involved in cellular processes:

- Neurolysin Inhibition : It has been reported to inhibit neurolysin, an enzyme implicated in neuropeptide degradation, suggesting potential neuroprotective effects .

- Angiotensin-Converting Enzyme (ACE) : The compound also inhibits ACE, which is crucial in regulating blood pressure and fluid balance .

Proteasome and Autophagy Pathways

Recent studies highlight the role of benzoic acid derivatives, including this compound, in enhancing proteasome and autophagy activities. These pathways are critical for protein degradation and cellular homeostasis, particularly in aging cells. The compound was found to activate cathepsins B and L, enzymes involved in lysosomal degradation processes .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of various benzoic acid derivatives, including this compound, was conducted using human foreskin fibroblasts. The results indicated that at concentrations of 1 and 10 μg/mL, the compound significantly enhanced proteasome activity without exhibiting cytotoxicity. This suggests a potential role in developing anti-aging therapies and treatments for age-related diseases .

In Silico Studies

In silico analyses have demonstrated that this compound can serve as a putative binder for important proteolytic enzymes. These computational studies support its potential therapeutic applications by predicting interactions with target proteins involved in proteostasis and cellular repair mechanisms .

Summary of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Methoxy-3-nitrobenzoic acid, and what are the critical reaction conditions?

- Methodological Answer : The compound is typically synthesized via nitration or methoxylation of precursor benzoic acid derivatives. For example, nitration of 3-methoxybenzoic acid using concentrated nitric acid (65%) and sulfuric acid as a catalyst at 40–45°C for 4 hours yields the nitro-substituted product . Alternative routes involve methoxylation of 4-chloro-3-nitrobenzoic acid using methanol under reflux conditions. Key parameters include maintaining precise temperature control (40–45°C) to avoid over-nitration and optimizing stoichiometry to reduce byproducts. Recrystallization from ethanol is recommended for purification .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are critical for structural confirmation. For example, 1H NMR in DMSO-d6 reveals characteristic peaks for the methoxy group (~3.86 ppm) and aromatic protons . Mass spectrometry (MS) confirms molecular weight (197.14 g/mol), while differential scanning calorimetry (DSC) verifies melting point (191–194°C) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use desiccants to avoid moisture absorption, as hydrolysis of the nitro or methoxy groups can occur. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory due to potential irritancy. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can conflicting data in synthesis protocols (e.g., reaction time and temperature variations) be systematically resolved?

- Methodological Answer : Discrepancies in reported reaction times (e.g., 4 hours vs. 2–5 hours) may arise from differences in reagent purity or stirring efficiency. To resolve this, conduct controlled experiments with standardized reagents and monitor reaction progress via thin-layer chromatography (TLC). For example, reports 4-hour nitration at 45°C, while describes 2–5 hours at room temperature. Systematic variation of temperature and time, followed by yield optimization, can identify robust conditions .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Functionalize the carboxylic acid group via amidation or esterification to enhance bioavailability. For instance, coupling with triazole or benzothiazole moieties using click chemistry improves biological activity (e.g., enzyme inhibition) . Substituent effects on the aromatic ring (e.g., electron-withdrawing nitro groups) can be modeled computationally (DFT) to predict reactivity and binding affinity .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, the nitro group’s meta-directing effect and the methoxy group’s ortho/para-directing properties influence electrophilic substitution patterns. Molecular docking simulations can also prioritize derivatives for synthesis based on target protein interactions (e.g., kinase inhibitors) .

Q. What methods optimize reaction yields in esterification or amidation of this compound?

- Methodological Answer : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. For methyl ester synthesis, reflux with methanol and sulfuric acid (2–5 hours) achieves >95% conversion. Monitor by FT-IR for carbonyl stretch shifts (1700–1750 cm⁻¹) .

Q. Data Contradiction Analysis

Q. Why do melting points reported for this compound vary across literature (e.g., 191–194°C vs. 216–219°C)?

- Analysis : Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. specifies 191–194°C, while cites 216–219°C for a structural analog (3-methyl-4-nitrobenzoic acid). Recrystallization solvent polarity (ethanol vs. DMSO) can influence crystal packing, necessitating purity verification via HPLC .

Propiedades

IUPAC Name |

4-methoxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXBDAFDZSXOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058988 | |

| Record name | Benzoic acid, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-41-8 | |

| Record name | 4-Methoxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD71O31OLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.